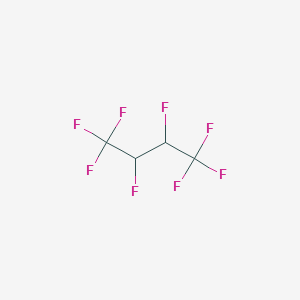

1,1,1,2,3,4,4,4-Octafluorobutane

概要

説明

1,1,1,2,3,4,4,4-Octafluorobutane is an organic compound with the molecular formula C4H2F8 . It is a colorless and odorless liquid .

Synthesis Analysis

The synthesis of 1,1,1,2,3,4,4,4-Octafluorobutane has been reported in several studies . For instance, a process for producing 1,1,1,2,2,4,4,4-octafluorobutane in a high yield by reducing 3,3-dichloro- or 3,3-dibromo-1,1,1,2,2,4,4,4-octafluorobutane has been described .Molecular Structure Analysis

The molecular structure of 1,1,1,2,3,4,4,4-Octafluorobutane can be analyzed using various tools . The compound has a complex structure with multiple fluorine atoms attached to the carbon atoms .Chemical Reactions Analysis

The chemical reactions involving 1,1,1,2,3,4,4,4-Octafluorobutane are complex and can involve various other compounds . For example, Octafluoro-1,4-diiodobutane (ofib, C4F8I2) is also referred to as 1,1,2,2,3,3,4,4-octafluoro-1,4-diiodobutane. It acts as a halogen bond donor compound .Physical And Chemical Properties Analysis

1,1,1,2,3,4,4,4-Octafluorobutane is a low boiling point and low freezing point liquid at room temperature . It has a larger density, is insoluble in water, and soluble in organic solvents such as ether and alcohol . It has good chemical stability and does not easily decompose or react at room temperature .科学的研究の応用

Thermodynamic Properties

1,1,1,2,3,4,4,4-Octafluorobutane, known in the refrigeration industry as HFC-338mccq, exhibits significant thermodynamic properties. Research has documented its vapor pressure, density in compressed liquid state, refractive index in both saturated liquid and vapor phases, critical temperature, capillary rise, and the speed of sound in its vapor phase. These properties contribute to its utility in thermal machinery and help determine its heat capacity, surface tension, and critical pressure and density (Defibaugh et al., 1997).

Chemical Synthesis and Reactivity

An improved synthesis protocol for 1,4-bis(trimethylsilyl)octafluorobutane, a derivative of octafluorobutane, was developed, providing insights into its structure and reactivity. This compound showed a tendency to react with fluoride and alkoxide sources, forming different products under varying conditions (Chen & Vicic, 2014).

Applications in Organic Chemistry

Octafluorobutane's reactivity has been explored in the formation of novel fluorocontaining N, S-heterocyclic compounds. The solvent nature significantly influenced the reaction products, leading to the discovery of various heterocyclic compounds with potential applications in organic chemistry (Saloutina et al., 2007).

Polymerization Processes

The suspension polymerization technique using octafluorobutane as a medium has enabled the synthesis of ultra-high molecular weight polyolefins with regular structure. This method is advantageous due to its ability to conduct reactions near room temperature and easy isolation of polymer products. The synthesized polymers demonstrated significantly higher molecular weight compared to those produced via traditional methods (Rasputin et al., 2021).

Organometallic Chemistry

In organometallic chemistry, fluoroolefins like octafluorobutane have been used as ligands for transition metals due to their inert C–F bonds and electrophilicity. Research has led to the preparation of value-added derivatives and new ring-opened derivatives of fluoroolefins, demonstrating the compound's versatility in this field (Sicard, 2016).

Molecular Docking and Simulations

Octafluorobutane derivatives have been studied using DFT and MD simulations, particularly in the formation of co-crystals. These studies provide valuable insights into the chemical reactivity, bioactivity, and potential applications of the co-crystals in pharmaceutical chemistry (Mary et al., 2020).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

1,1,1,2,3,4,4,4-octafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F8/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSHSCBNZAKMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379668 | |

| Record name | 2H,3H-Perfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,2,3,4,4,4-Octafluorobutane | |

CAS RN |

75995-72-1 | |

| Record name | 2H,3H-Perfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B1305606.png)

![2-(Thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1305622.png)

![2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1305626.png)

![4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1305627.png)